molecular formula C13H22N4O3S B7687389 N-(3-(1H-imidazol-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(3-(1H-imidazol-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B7687389
M. Wt: 314.41 g/mol
InChI Key: SOYPKFWCEFFYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-imidazol-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as N-3IPM, and it belongs to the class of piperidine carboxamides. N-3IPM has been shown to have promising effects on various physiological and biochemical processes, making it a subject of interest for many researchers.

Mechanism of Action

The exact mechanism of action of N-3IPM is not yet fully understood. However, it has been suggested that N-3IPM exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. N-3IPM has also been shown to enhance the activity of antioxidant enzymes, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-3IPM has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-3IPM has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, N-3IPM has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-3IPM in lab experiments is its high selectivity for certain cellular targets. This makes it a useful tool for studying specific signaling pathways and cellular processes. However, one limitation of using N-3IPM is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on N-3IPM. One area of interest is the potential use of N-3IPM in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of N-3IPM and its potential therapeutic applications. Additionally, there is a need for further studies on the safety and toxicity of N-3IPM in humans before it can be considered for clinical use.

Synthesis Methods

The synthesis of N-3IPM involves the reaction between 1-(methylsulfonyl)piperidine-4-carboxylic acid and 1H-imidazole-1-propylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-3IPM.

Scientific Research Applications

N-3IPM has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-3IPM has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-21(19,20)17-8-3-12(4-9-17)13(18)15-5-2-7-16-10-6-14-11-16/h6,10-12H,2-5,7-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYPKFWCEFFYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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